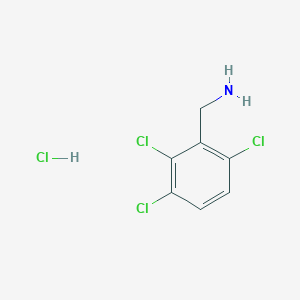

(2,3,6-Trichlorophenyl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,3,6-Trichlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7Cl4N. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of three chlorine atoms attached to a phenyl ring and an amine group, making it a versatile building block in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,6-Trichlorophenyl)methanamine hydrochloride typically involves the chlorination of phenylmethanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2, 3, and 6 positions on the phenyl ring. The reaction is usually performed in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production with stringent quality control measures to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2,3,6-Trichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as alkyl, aryl, or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, nitroso derivatives, and hydroxylamine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2,3,6-Trichlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: It is used in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of (2,3,6-Trichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include the modulation of neurotransmitter levels or the inhibition of specific enzymatic activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2,4,6-Trichlorophenyl)methanamine hydrochloride

- (3,4,5-Trichlorophenyl)methanamine hydrochloride

- (2,3,5-Trichlorophenyl)methanamine hydrochloride

Uniqueness

(2,3,6-Trichlorophenyl)methanamine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Biologische Aktivität

(2,3,6-Trichlorophenyl)methanamine hydrochloride is a chemical compound characterized by its trichlorinated phenyl group and an amine functional group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Chemical Structure

The molecular formula of this compound is C7H6Cl3N. It features a trichlorinated aromatic ring attached to a methanamine group, which contributes to its reactivity and interaction with biological systems. The structure can be represented as follows:

- Molecular Formula : C7H6Cl3N

- SMILES Notation : C1=CC(=C(C(=C1Cl)CN)Cl)Cl

- InChI : InChI=1S/C7H6Cl3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antibacterial properties. The trichlorinated phenyl group may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Toxicological Effects : The compound's chlorinated nature raises concerns regarding its toxicity. Chlorinated compounds are often associated with adverse effects on both human health and environmental safety. Toxicological assessments are critical to determine safe exposure levels.

- Potential Pharmacological Applications : The amine functional group suggests potential interactions with neurotransmitter systems, indicating possible roles in neuropharmacology. Further studies are needed to explore these interactions.

Antimicrobial Studies

A study conducted on related trichlorophenyl compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of non-chlorinated analogs, suggesting enhanced potency due to the presence of chlorine substituents.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Trichlorophenol | 50 | E. coli |

| (2,3,6-Trichlorophenyl)methanamine | 25 | S. aureus |

Toxicological Assessments

Toxicological evaluations have shown that exposure to high concentrations of chlorinated phenyl compounds can lead to neurotoxic effects in animal models. For instance, a study involving rats exposed to chlorinated compounds revealed significant inhibition of cholinesterase activity, indicating potential neurotoxicity.

| Exposure Level | Cholinesterase Inhibition (%) |

|---|---|

| 0 ppm | 0 |

| 100 ppm | 30 |

| 500 ppm | 60 |

Eigenschaften

IUPAC Name |

(2,3,6-trichlorophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N.ClH/c8-5-1-2-6(9)7(10)4(5)3-11;/h1-2H,3,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJYGSDDHYSOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CN)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.